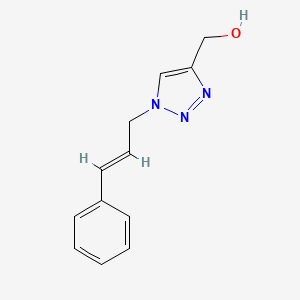
(1-肉桂基-1H-1,2,3-三唑-4-基)甲醇
描述
(1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现
1,2,3-三唑是该化合物核心结构,在药物发现中有着广泛的应用 . 它们是氨基酸和核苷酸等基本结构单元的一部分 . 市场上有很多具有1,2,3-三唑核心的著名药物 .
有机合成
1,2,3-三唑由于其高化学稳定性而被用于有机合成 . 它们通常对酸或碱水解以及氧化和还原条件(即使在高温下)也保持惰性 .
聚合物化学
1,2,3-三唑被用于聚合物化学 . 它们强大的偶极矩和氢键能力使它们在结构上类似于酰胺键,模拟了E或Z酰胺键 .
超分子化学
1,2,3-三唑在超分子化学中具有应用 . 它们是最重要的含氮五元杂环之一,具有广泛的应用 .
生物缀合
1,2,3-三唑被用于生物缀合 . 它们能够与不同的靶标形成氢键,从而改善化合物的药代动力学、药理学和毒理学性质 .
化学生物学
1,2,3-三唑被用于化学生物学 . 它们是最重要的活性药物支架之一 .
荧光成像
1,2,3-三唑被用于荧光成像 . 它们具有许多有用的特性,如高化学稳定性、芳香性、强偶极矩和氢键能力 .
材料科学
作用机制
Target of Action
Compounds in the 1,2,3-triazole class are known to interact with various biological targets, including enzymes and receptors. The specific target would depend on the other functional groups present in the compound .
Mode of Action
The mode of action of 1,2,3-triazoles typically involves interactions with the target protein, often through the formation of hydrogen bonds or hydrophobic interactions .
Biochemical Pathways
The affected biochemical pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, that pathway would be affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,3-triazoles can vary widely depending on the specific compound. Factors such as solubility, stability, and the presence of other functional groups can all influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and the nature of the interaction. This could range from the inhibition of an enzyme’s activity to the modulation of a receptor’s signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,2,3-triazoles .
生化分析
Cellular Effects
The effects of (1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 1,2,3-triazole derivatives can exhibit cytotoxic activity against cancer cell lines such as HeLa and MCF-7 . The impact of (1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol on these cells may involve the disruption of cellular homeostasis and induction of apoptosis.
Molecular Mechanism
The molecular mechanism of action of (1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, the inhibition of α-amylase and α-glucosidase by 1,2,3-triazole derivatives can result in decreased glucose production . Additionally, (1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that 1,2,3-triazoles are generally stable under various conditions, but their degradation products can also have biological activity . Long-term exposure to (1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol may lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of (1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as enzyme inhibition and modulation of metabolic pathways. At high doses, it may cause toxic or adverse effects. For example, high doses of 1,2,3-triazole derivatives have been associated with cytotoxicity and organ damage in animal studies . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
(1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol is involved in several metabolic pathways, including those related to carbohydrate metabolism. This compound interacts with enzymes such as α-amylase and α-glucosidase, leading to changes in metabolic flux and metabolite levels . The modulation of these pathways can have significant effects on overall metabolic homeostasis and energy production.
Transport and Distribution
The transport and distribution of (1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments. The localization and accumulation of (1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of (1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol is an important factor that affects its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of (1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol can determine its interactions with other biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
[1-[(E)-3-phenylprop-2-enyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-10-12-9-15(14-13-12)8-4-7-11-5-2-1-3-6-11/h1-7,9,16H,8,10H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKMXMKAENHFAY-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


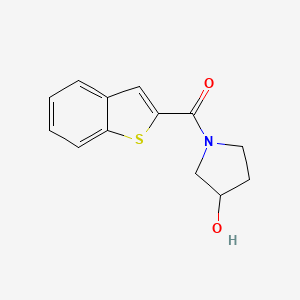
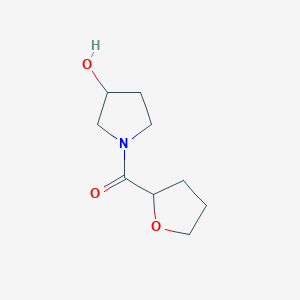
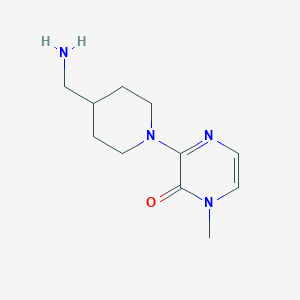

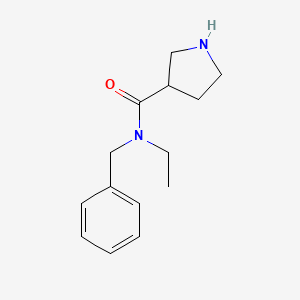
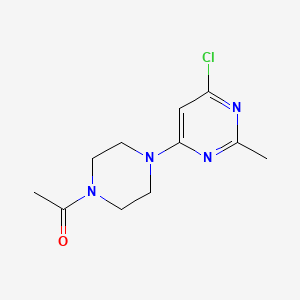
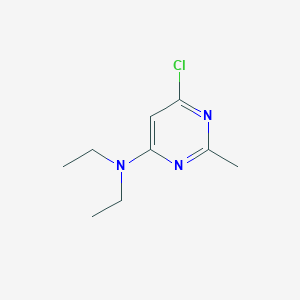

![2-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1488918.png)
![1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1488919.png)
![methyl({[1-(3-phenylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1488920.png)
![Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine](/img/structure/B1488922.png)

![{3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1488925.png)
